molecular formula C8H6BrF3O2S B1290110 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene CAS No. 300356-32-5

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene

Cat. No.: B1290110
CAS No.: 300356-32-5
M. Wt: 303.1 g/mol
InChI Key: DJWJDMOGILQESS-UHFFFAOYSA-N
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Description

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methylsulfonylation, and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and methylsulfonyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    4-Methylsulfonyl-1-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its potential for nucleophilic substitution reactions.

    4-Bromo-1-(methylsulfonyl)benzene: Lacks the trifluoromethyl group, impacting its lipophilicity and metabolic stability.

Uniqueness

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene is unique due to the combination of bromine, methylsulfonyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity, lipophilicity, and metabolic stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-1-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWJDMOGILQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624662
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300356-32-5
Record name 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300356-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-bromo-1-methylsulfanyl-2-trifluoromethyl-benzene (3.6 g, 15 mmol), mCPBA (7.7 g, 30 mmol) and dichloromethane (100 mL). Stir for 2 hours. Dilute with dichloromethane (300 mL) and water (100 mL). Separate the organic layer and wash with aqueous saturated NaHCO3 (2×100 mL) and brine (100 mL). Dry with MgSO4, filter and concentrate in vacuo. Wash the solid with diethyl ether (2×10 mL) and dichloromethane (10 mL) to give 2.06 g of the title compound (44%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
44%

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